An In-depth Technical Guide to (E)-2-Heptenoic Acid: Chemical Properties, Structure, and Experimental Protocols
An In-depth Technical Guide to (E)-2-Heptenoic Acid: Chemical Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2-Heptenoic acid, a medium-chain unsaturated fatty acid, is a molecule of interest in various scientific domains, including flavor and fragrance chemistry, as well as a building block in the synthesis of more complex organic molecules such as pharmaceuticals and agrochemicals.[1] Its specific stereochemistry and functional group arrangement impart distinct chemical reactivity and biological relevance. This technical guide provides a comprehensive overview of the chemical properties, structural features, and detailed experimental protocols for the synthesis, purification, and analysis of (E)-2-Heptenoic acid.
Chemical Structure and Properties
(E)-2-Heptenoic acid is characterized by a seven-carbon chain with a carboxylic acid functional group and a trans-configured double bond between the second and third carbon atoms.[2][3] This α,β-unsaturated carboxylic acid structure is key to its reactivity.
Table 1: Physicochemical Properties of (E)-2-Heptenoic Acid
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₂O₂ | [3][4] |
| Molecular Weight | 128.17 g/mol | [3] |
| IUPAC Name | (2E)-hept-2-enoic acid | [3][4] |
| CAS Number | 10352-88-2 | [3] |
| Appearance | Colorless liquid | [5] |
| Odor | Rancid | [5] |
| Boiling Point | 224-228 °C at 760 mmHg | [5] |
| Melting Point | -19 °C (estimate) | - |
| Density | 0.968 - 0.978 g/cm³ at 25 °C | [5] |
| Water Solubility | 1.59 g/L | [4] |
| pKa | 5.2 | [4] |
| logP | 2.41 | [4] |
| Refractive Index | 1.447 - 1.457 at 20 °C | [5] |
Experimental Protocols
Synthesis via Doebner-Knoevenagel Reaction
A common and effective method for the synthesis of (E)-α,β-unsaturated carboxylic acids is the Doebner modification of the Knoevenagel condensation.[6][7] This reaction involves the condensation of an aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine (B92270) with a catalytic amount of piperidine (B6355638), followed by decarboxylation.[7][8]
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentanal (1.0 equivalent) and malonic acid (1.2 equivalents) in pyridine (2-3 volumes relative to the aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into an ice-cold solution of hydrochloric acid (e.g., 2 M) to neutralize the pyridine and precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous phase).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (E)-2-Heptenoic acid.
Purification
Purification of the crude product is essential to remove unreacted starting materials and side products. Fractional distillation under reduced pressure is a suitable method for purifying (E)-2-Heptenoic acid, given its relatively high boiling point.
Protocol: Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum source. Ensure all glassware joints are properly sealed.
-
Distillation: Transfer the crude (E)-2-Heptenoic acid to the distillation flask. Apply vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of (E)-2-Heptenoic acid at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Purity Check: Analyze the purity of the collected fraction using an appropriate analytical technique such as GC-FID.
Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of fatty acids. For volatile fatty acids like heptenoic acid, direct injection is often possible, though derivatization to methyl esters can improve peak shape and resolution.[9][10]
Protocol: Direct Injection GC-FID
-
Sample Preparation: Prepare a dilute solution of the purified (E)-2-Heptenoic acid in a suitable solvent (e.g., dichloromethane (B109758) or methanol).
-
GC-FID Conditions:
-
Column: A polar capillary column, such as a wax-type column (e.g., DB-FATWAX UI or Stabilwax-DA), is recommended for the analysis of free fatty acids.[9][11]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[10]
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 8-10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[10]
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Analysis: Identify the peak corresponding to (E)-2-Heptenoic acid based on its retention time, which can be confirmed by running a standard. The peak area can be used for quantification.
Biological Signaling and Significance
(E)-2-Heptenoic acid belongs to the class of medium-chain fatty acids (MCFAs).[2] MCFAs are readily absorbed and metabolized in the body, primarily in the liver, for energy production.[12] Some unsaturated fatty acids have been shown to act as signaling molecules, modulating various cellular processes.[13][14][15] For instance, polyunsaturated fatty acids can influence T-cell signaling by altering the composition and structure of membrane lipid rafts.[14][16] While specific signaling pathways directly activated by (E)-2-Heptenoic acid are not yet fully elucidated, its structural similarity to other biologically active fatty acids suggests potential roles in cellular communication and metabolism that warrant further investigation. The bacterial signaling molecule cis-2-decenoic acid, which shares structural similarities, is known to induce biofilm dispersion.[17]
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of (E)-2-Heptenoic acid.
Caption: Generalized metabolic pathway of a medium-chain fatty acid like (E)-2-Heptenoic acid.
References
- 1. researchgate.net [researchgate.net]
- 2. np-mrd.org [np-mrd.org]
- 3. 2-Heptenoic acid | C7H12O2 | CID 5282709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Showing Compound (E)-2-Heptenoic acid (FDB014141) - FooDB [foodb.ca]
- 5. (E)-2-heptenoic acid, 10352-88-2 [thegoodscentscompany.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. agilent.com [agilent.com]
- 10. Development and Validation of a GC-FID Method for Diagnosis of Methylmalonic Acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GC-FID for free Volatile Fatty Acid quantification - issues - Chromatography Forum [chromforum.org]
- 12. Biological Function of Medium-Chain Fatty Acids and Their Application in Aquatic Animals: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. rupress.org [rupress.org]
- 15. Regulatory Activity of Polyunsaturated Fatty Acids in T-Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
